molecular formula C11H13NO3 B1403566 2-(Cyclopropylmethoxy)-5-hydroxybenzamide CAS No. 1243451-03-7

2-(Cyclopropylmethoxy)-5-hydroxybenzamide

Cat. No.: B1403566
CAS No.: 1243451-03-7
M. Wt: 207.23 g/mol
InChI Key: WLLZHNGHVBOFTK-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-hydroxybenzamide is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid.

    Esterification: The 2-hydroxybenzoic acid is esterified to form ethyl 2-hydroxybenzoate.

    Cyclopropylmethoxylation: The ester is then reacted with cyclopropylmethanol in the presence of a base to introduce the cyclopropylmethoxy group.

    Amidation: Finally, the ester is converted to the amide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(Cyclopropylmethoxy)-5-oxo-benzamide.

    Reduction: Formation of 2-(Cyclopropylmethoxy)-5-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-hydroxybenzamide involves its interaction with specific molecular targets. It may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-4-hydroxybenzamide
  • 2-(Cyclopropylmethoxy)-5-methoxybenzamide
  • 2-(Cyclopropylmethoxy)-5-chlorobenzamide

Uniqueness

2-(Cyclopropylmethoxy)-5-hydroxybenzamide is unique due to the presence of both the cyclopropylmethoxy and hydroxy groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c12-11(14)9-5-8(13)3-4-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLZHNGHVBOFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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